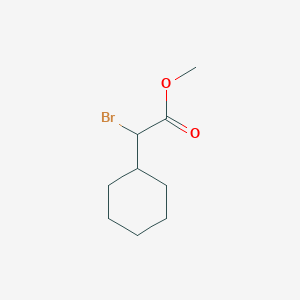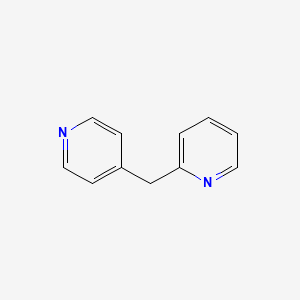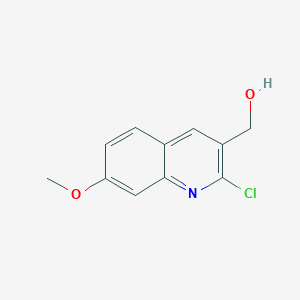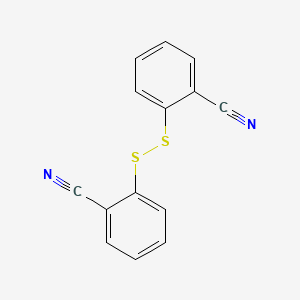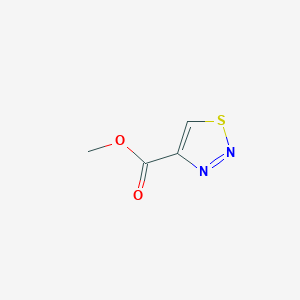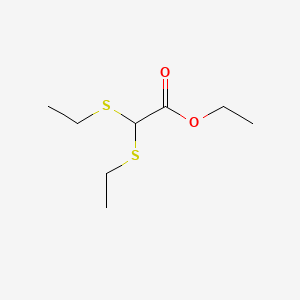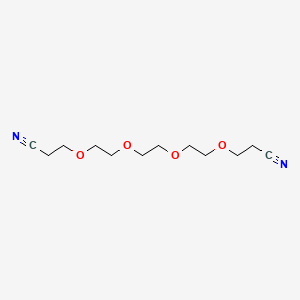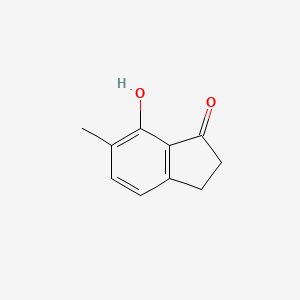
7-羟基-6-甲基-1-茚满酮
描述
7-Hydroxy-6-methyl-1-indanone is an organic compound with the molecular formula C10H10O2 It is a derivative of indanone, characterized by a hydroxyl group at the seventh position and a methyl group at the sixth position on the indanone ring
科学研究应用
7-Hydroxy-6-methyl-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of insecticides, fungicides, and herbicides.
作用机制
生化分析
Biochemical Properties
7-Hydroxy-6-methyl-1-indanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines such as adrenaline and noradrenaline . These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 7-Hydroxy-6-methyl-1-indanone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit cytotoxicity against several human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cells . This indicates its potential as an anticancer agent and its impact on cellular health and function.
Molecular Mechanism
At the molecular level, 7-Hydroxy-6-methyl-1-indanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with adrenergic receptors, for instance, can modulate the activity of these receptors and influence downstream signaling pathways . This highlights the compound’s potential in modulating biochemical pathways and its therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-6-methyl-1-indanone can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that the compound remains stable under certain conditions, but its effects can vary depending on the experimental setup and duration . Understanding these temporal effects is crucial for its application in research and medicine.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-6-methyl-1-indanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that the compound can exhibit cytotoxicity at certain concentrations, indicating a threshold effect . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
7-Hydroxy-6-methyl-1-indanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic fate includes phase-II sulphate, glucuronide, and/or methylated conjugates, along with colonic catabolites . These interactions are crucial for understanding the compound’s metabolism and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 7-Hydroxy-6-methyl-1-indanone within cells and tissues are important for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization. Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Hydroxy-6-methyl-1-indanone affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methyl-1-indanone can be achieved through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the Friedel-Crafts acylation of appropriately substituted benzenes followed by cyclization . Non-conventional techniques such as microwave irradiation, high-intensity ultrasound, and Q-tube reactors have also been employed to synthesize 1-indanones, including 7-Hydroxy-6-methyl-1-indanone .
Industrial Production Methods: Industrial production of 7-Hydroxy-6-methyl-1-indanone typically involves large-scale Friedel-Crafts acylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions: 7-Hydroxy-6-methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with alkyl or benzyl bromides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl or benzyl bromides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 7-Keto-6-methyl-1-indanone or 7-Carboxy-6-methyl-1-indanone.
Reduction: 7-Hydroxy-6-methyl-1-indanol.
Substitution: 7-Alkoxy-6-methyl-1-indanone or 7-Benzyloxy-6-methyl-1-indanone.
相似化合物的比较
- 7-Hydroxy-4-methyl-1-indanone
- 6-Methyl-1-indanone
- 7-Hydroxy-1-indanone
Comparison: 7-Hydroxy-6-methyl-1-indanone is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and biological activity.
属性
IUPAC Name |
7-hydroxy-6-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-2-3-7-4-5-8(11)9(7)10(6)12/h2-3,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASCFLVTYFAIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2=O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300221 | |
| Record name | 7-HYDROXY-6-METHYL-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68293-31-2 | |
| Record name | NSC135409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-HYDROXY-6-METHYL-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-6-methyl-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


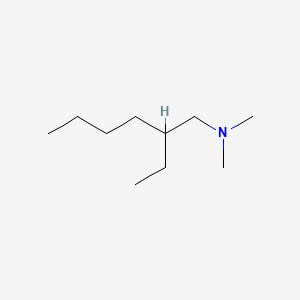
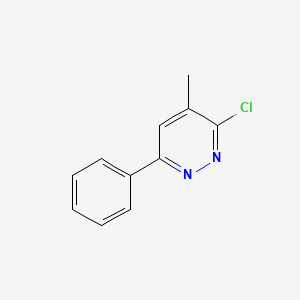
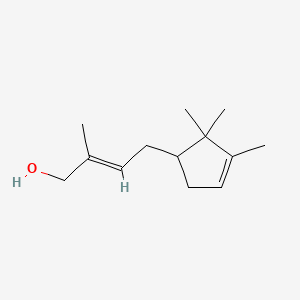
![Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B1595227.png)

